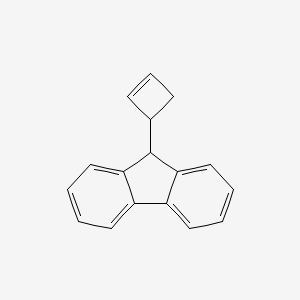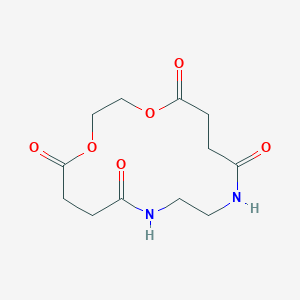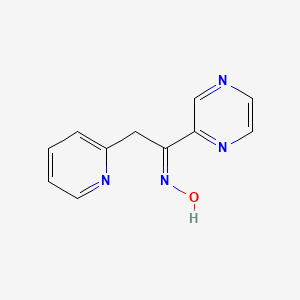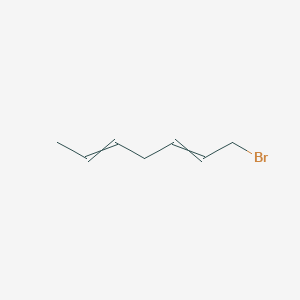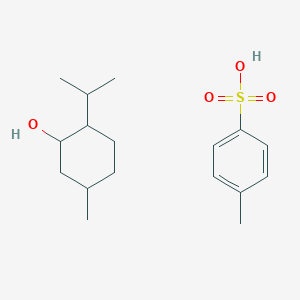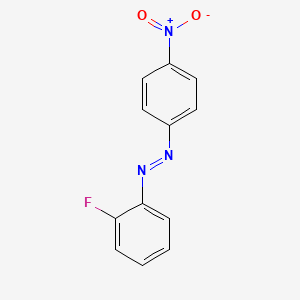
2-(Acryloylamino)phenyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acryloylamino)phenyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of an acryloyl group attached to an amino group, which is further connected to a phenyl ring and a prop-2-enoate group. The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-(Acryloylamino)phenyl prop-2-enoate typically involves the reaction of acryloyl chloride with 2-aminophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
2-(Acryloylamino)phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyl group is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and thiols.
Polymerization: Due to the presence of the acryloyl group, this compound can undergo polymerization reactions to form polymers with various properties. These reactions are typically initiated by free radicals or other polymerization initiators.
Aplicaciones Científicas De Investigación
2-(Acryloylamino)phenyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure allows for the creation of complex molecular architectures.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form covalent bonds with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of polymers and coatings. Its polymerization properties make it suitable for creating materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Acryloylamino)phenyl prop-2-enoate involves its ability to form covalent bonds with target molecules. The acryloyl group is highly reactive and can undergo nucleophilic addition reactions with amino acids, proteins, and other biological molecules. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to changes in cellular processes.
The molecular targets of this compound include enzymes involved in metabolic pathways, signaling proteins, and structural proteins. By covalently modifying these targets, the compound can alter their activity and function, leading to various biological effects.
Comparación Con Compuestos Similares
2-(Acryloylamino)phenyl prop-2-enoate can be compared with other similar compounds, such as:
Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: This compound has a similar structure but contains a pyrazole ring instead of a phenyl ring.
Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Similar to the methyl derivative, this compound is used in drug synthesis and has biological activity against various microorganisms.
2-cyano-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enamide: This compound contains an amide group and is used in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its acryloyl group, which provides distinct reactivity and allows for a wide range of chemical modifications and applications.
Propiedades
Número CAS |
62506-51-8 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
[2-(prop-2-enoylamino)phenyl] prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-3-11(14)13-9-7-5-6-8-10(9)16-12(15)4-2/h3-8H,1-2H2,(H,13,14) |
Clave InChI |
ULFXYBXAXUVEFJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=CC=CC=C1OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)

![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)
